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Compound of Interest

Compound Name: 4-(Benzyloxy)benzaldehyde

Cat. No.: B125253

Chemical Identity and Properties

4-(Benzyloxy)benzaldehyde, with the chemical formula C14H1202, is an aromatic aldehyde
that features a benzaldehyde core functionalized with a benzyloxy group at the para position.[1]
[2] This compound presents as a creamish to yellow crystalline powder and is largely insoluble
in water but soluble in organic solvents like chloroform and ethyl acetate.[3][4] Its structure
combines the reactivity of an aldehyde with the steric and electronic influence of the bulky
benzyloxy substituent, making it a versatile building block in organic synthesis.[5][6]

Significance in Medicinal Chemistry and Materials
Science

The scientific interest in 4-(Benzyloxy)benzaldehyde is primarily driven by its role as a crucial
precursor and structural scaffold in drug discovery. Its derivatives are integral to the synthesis
of a wide array of bioactive molecules.

» Antiretroviral Agents: The title compound has been utilized as an intermediate in the
synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) aimed at
combating the HIV/AIDS epidemic.[1]

o Cancer Therapy: The benzyloxybenzaldehyde scaffold is considered a promising foundation
for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme
overexpressed in various cancers and linked to chemoresistance.[7][8] While some isomers
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show anticancer activity, 4-(Benzyloxy)benzaldehyde itself has demonstrated less potent
effects against HL-60 cells compared to its counterparts.[3]

e Endocrine System Modulation: It has been employed in the synthesis of estrogen receptor [3-
selective ligands, highlighting its utility in developing therapies for hormone-dependent
conditions.

Its utility extends to materials science, where it serves as a building block for liquid crystals.[5]

Chapter 2: Synthesis and Single Crystal Growth
Rationale for Synthetic and Crystallization Approach

The synthesis of 4-(Benzyloxy)benzaldehyde is most reliably achieved through the
Williamson ether synthesis. This classic nucleophilic substitution reaction is well-suited for
forming the ether linkage between the phenoxide of 4-hydroxybenzaldehyde and benzyl
bromide. The choice of potassium carbonate as a base is strategic; it is strong enough to
deprotonate the phenolic hydroxyl group but mild enough to prevent side reactions involving
the sensitive aldehyde functionality.

For structural elucidation, the growth of high-quality single crystals is paramount. The protocol
described utilizes slow evaporation from an ethanol solution. Ethanol is an ideal solvent as it
provides moderate solubility for the compound at room temperature and has a suitable vapor
pressure, allowing for a controlled rate of solvent removal that encourages the ordered
molecular assembly required for a single crystal.

Experimental Protocol: Synthesis

This protocol is adapted from the method described by Kennedy et al. (2010).[1]
Materials:

e 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)

e Benzyl bromide (5.0 ml, 42.05 mmol)

e Anhydrous potassium carbonate (20.0 g, 144.27 mmol)
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Ethanol (anhydrous)

Ethyl acetate (EtOAC)

Diethyl ether (Et20)

5% Sodium hydroxide solution

Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate

Nitrogen gas supply

Procedure:

Reaction Setup: Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous
potassium carbonate in a round-bottom flask equipped with a reflux condenser. Add a
sufficient volume of ethanol to dissolve the reactants.

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere,
preventing potential oxidation of the aldehyde.

Reflux: Heat the mixture to reflux and maintain for 14 hours with continuous stirring.

Workup - Filtration: After cooling to room temperature, filter the mixture to remove the solid
potassium carbonate. Wash the residue thoroughly with large volumes of ethyl acetate to
ensure complete recovery of the product.

Workup - Solvent Removal: Combine the filtrate and washes, and remove the solvent using
a rotary evaporator.

Workup - Liquid-Liquid Extraction: Dissolve the residual mass in 50 ml of diethyl ether. Wash
the ether solution sequentially with one portion of 5% sodium hydroxide solution, two 50 ml
portions of saturated sodium chloride solution, and finally with distilled water.

Drying and Final Isolation: Dry the ethereal solution over anhydrous magnesium sulfate.
Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the
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crude product.

Experimental Protocol: Single Crystal Growth

 Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimum
amount of hot ethanol and allow it to cool slowly to room temperature, which should yield
colorless crystals with a reported melting point of 338-339 K (65-66 °C).[1]

o Crystal Growth: Select a few high-purity seed crystals. Prepare a saturated solution of 4-
(Benzyloxy)benzaldehyde in ethanol at room temperature. Place the seed crystals in this
solution in a vial covered with a perforated cap (e.g., Parafilm with small pinholes).

o Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed over several days
in a vibration-free environment. Colorless, X-ray quality crystals will form as the solution
becomes supersaturated.

Synthesis and Crystallization Workflow
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Caption: Workflow for the synthesis and crystallization of 4-(Benzyloxy)benzaldehyde.
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Chapter 3: Crystal Structure Analysis
Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise
three-dimensional arrangement of atoms within a crystalline solid. The data for 4-
(Benzyloxy)benzaldehyde was collected at a low temperature (123 K) to minimize thermal
vibrations of the atoms, resulting in a more accurate and higher-resolution electron density map
and, consequently, a more precise structural model.[1][9]

Crystallographic Data Summary

The crystallographic data for 4-(Benzyloxy)benzaldehyde provides a quantitative description
of its solid-state structure.[1][9]

Parameter Value Reference
Chemical Formula C14H1202 [1109]
Formula Weight (Mr) 212.24 [1][9]
Crystal System Orthorhombic [1119]
Space Group Pna2i1 9]
Temperature (T) 123 K [1][9]
a (A) 11.4772 (11) [1][9]
b (A) 12.9996 (12) [1][9]
c (A) 7.2032 (6) [1][9]
Volume (V) (A3) 1074.71 (17) [1][9]
Z (Molecules/unit cell) 4 [1]09]
Calculated Density (Dx) 1.312 Mg m—3 [9]
Radiation Mo Ka (A = 0.71073 A) [9]
R-factor (R1) 0.039 [9]
Weighted R-factor (WR2) 0.071 9]
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Molecular Conformation and Geometry

The analysis of the crystal structure reveals that the 4-(Benzyloxy)benzaldehyde molecule
adopts an essentially planar conformation.[1][9][10] This planarity is a key structural feature.
The dihedral angle, which measures the twist between the two aromatic rings (the
benzaldehyde ring and the benzyl ring), is only 5.23 (9)°.[1][9][10] This near-coplanar
arrangement is in contrast to some other benzyloxy derivatives where the rings are significantly
twisted relative to one another.[1]

Furthermore, the aldehyde group (-CHO) lies nearly in the same plane as the aromatic ring to
which it is attached, with a maximum deviation of only 0.204 (3) A.[1][9] This coplanarity
facilitates mt-conjugation between the aldehyde group and the aromatic system.

Supramolecular Assembly: Intermolecular Interactions

In the solid state, molecules of 4-(Benzyloxy)benzaldehyde are not isolated but are organized
into a stable three-dimensional lattice. This packing is primarily directed by a network of weak,
non-classical C—H---O hydrogen bonds.[1][9]

The most significant of these interactions involve the oxygen atom of the aldehyde group acting
as a hydrogen bond acceptor. It forms short contacts with hydrogen atoms from the methylene
bridge (—CH2-) of a neighboring molecule.[1][9] These C—H-:-O interactions, though
individually weak, collectively provide the cohesive energy necessary to stabilize the crystal
packing.[11] All intermolecular contacts to the ether oxygen atom are reported to be longer and
therefore weaker.[1]

Molecular Packing Visualization

The following diagram illustrates the key intermolecular C-H---O interactions that define the
crystal packing of 4-(Benzyloxy)benzaldehyde.

Caption: C-H---O interactions between the aldehyde oxygen and methylene hydrogens.

Chapter 4: Spectroscopic and Thermal
Characterization
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While SC-XRD provides the definitive structure, other analytical techniques are essential to
validate the chemical identity and purity of the bulk sample post-synthesis.

e FT-IR Spectroscopy: An infrared spectrum would confirm the presence of key functional
groups. Expected characteristic peaks include a strong carbonyl (C=0) stretch for the
aldehyde around 1680-1700 cm~* and C-O-C stretches for the ether linkage around 1250
cm~L,

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum would show a characteristic singlet for the aldehydic proton (—
CHO) downfield around 9.8-10.0 ppm. A singlet corresponding to the two methylene
protons (—-O—CH2—Ar) would appear around 5.1 ppm. Aromatic protons would resonate in
the 7.0-7.8 ppm region.[12]

o 18C NMR: The carbonyl carbon of the aldehyde would be observed around 191 ppm. The
methylene carbon would appear around 70 ppm, with aromatic carbons resonating
between 115-164 ppm.[8]

e Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak
(M*) at m/z = 212, corresponding to the molecular weight of the compound.[2]

e Melting Point: The melting point is a crucial indicator of purity. Literature values for 4-
(Benzyloxy)benzaldehyde are consistently reported in the range of 71-74 °C.[1][13][14]

Chapter 5: Considerations for Polymorphism
The Nature of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.
Different polymorphs of the same compound can exhibit significantly different physicochemical
properties, including melting point, solubility, and bioavailability. This is of critical importance in
the pharmaceutical industry, where an unintended polymorphic form can impact a drug's
efficacy and safety.

Polymorphic Potential of 4-(Benzyloxy)benzaldehyde
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The crystal structure of 4-(Benzyloxy)benzaldehyde is stabilized by a network of weak and
directional C-H---O interactions. Such weak interactions can often be reconfigured into
alternative packing arrangements with similar lattice energies, making polymorphism a distinct
possibility. Factors that could induce polymorphism include:

o Solvent Choice: As demonstrated with the related 4-hydroxybenzaldehyde, varying solvent
polarity during crystallization can lead to different polymorphic forms.[15]

o Crystallization Conditions: The rate of cooling, temperature, and degree of supersaturation
can all influence which crystal form nucleates and grows.

To date, only the orthorhombic form described herein has been reported in the Cambridge
Structural Database.[16] However, the absence of reported polymorphs does not preclude their
existence. A thorough polymorph screen would be a necessary step in any drug development
program involving this molecule. This would involve recrystallizing the compound from a wide
range of solvents under various thermodynamic and kinetic conditions to explore its solid-state
landscape fully.

Conclusion

This technical guide has provided a detailed, multi-faceted analysis of the crystal structure of 4-
(Benzyloxy)benzaldehyde. The molecule's near-planar conformation and the supramolecular
assembly governed by weak C—H:---O hydrogen bonds are its defining solid-state features.
The synthesis and crystallization protocols are robust and yield high-quality single crystals
suitable for diffraction studies. Understanding these structural characteristics is not merely an
academic exercise; it provides a critical foundation for medicinal chemists and materials
scientists who use this compound as a scaffold to design next-generation molecules with
tailored properties for therapeutic and technological applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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